13-amino-5,5-dimethyl-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-amino-2,2-dimethyl-4-oxo-5-(2-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
The synthesis of 8-amino-2,2-dimethyl-4-oxo-5-(2-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final steps involve the addition of the amino and carbonitrile groups under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-amino-2,2-dimethyl-4-oxo-5-(2-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-amino-2,2-dimethyl-4-oxo-5-(2-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Compared to other similar compounds, 8-amino-2,2-dimethyl-4-oxo-5-(2-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:
- Thieno[3,2-d]pyrimidine derivatives
- Cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall biological activity .
Properties
Molecular Formula |
C26H26N4OS2 |
---|---|
Molecular Weight |
474.6g/mol |
IUPAC Name |
13-amino-5,5-dimethyl-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile |
InChI |
InChI=1S/C26H26N4OS2/c1-26(2)11-16-22(17(31)12-26)20(19-9-6-10-32-19)15(13-27)24-29-23(28)21-14-7-4-3-5-8-18(14)33-25(21)30(16)24/h6,9-10,20H,3-5,7-8,11-12H2,1-2H3,(H2,28,29) |
InChI Key |
TWARSUXHPCHVJJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCCC5)C(=N3)N)C#N)C6=CC=CS6)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCCC5)C(=N3)N)C#N)C6=CC=CS6)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.